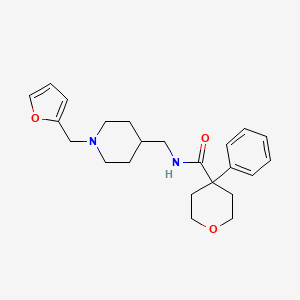![molecular formula C24H23N3O2 B2976752 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide CAS No. 313553-50-3](/img/structure/B2976752.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is an important pharmacophore and a privileged structure in medicinal chemistry . Benzimidazole and its derivatives exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or the equivalent . The synthetic pathway to various benzimidazole derivatives usually proceeds through two steps: first, the construction of the desired benzene ring containing 1–2 diamino groups, followed by ring closure to construct the imidazole ring .Molecular Structure Analysis
In terms of molecular structure, benzimidazole derivatives are planar molecules. The planarity of the molecule and the presence of two nitrogen atoms in the imidazole ring make it a versatile moiety capable of diverse chemical reactions .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and reactions with various electrophiles and nucleophiles .Applications De Recherche Scientifique
Synthesis of Benzimidazole Derivatives
Benzimidazole and its derivatives are crucial in the synthesis of various pharmacologically active compounds. The compound can be used to synthesize (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, which is a key intermediate in creating a wide range of benzimidazole derivatives with potential therapeutic applications .
Anticancer Activity
The structure of “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-butoxybenzamide” is similar to that of compounds known to exhibit tumor inhibitory activity. Research indicates that related benzimidazole derivatives can form complexes with metals like palladium, which show significant antiproliferative potency against various carcinoma cell lines, suggesting potential use in cancer treatment .
Antimicrobial and Antituberculosis Agents
Benzimidazole derivatives have been recognized for their antimicrobial properties. Compounds with a similar structure to the one have shown good to moderate inhibitory actions against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, indicating their potential as antimicrobial and antituberculosis agents .
Allosteric Activators of Human Glucokinase
Some benzimidazole derivatives are explored as allosteric activators of human glucokinase, an enzyme crucial for glucose metabolism. These activators have shown significant hypoglycemic effects and could be beneficial in the therapy of type-2 diabetes. The compound could serve as a lead structure for developing new allosteric activators .
Anti-inflammatory and Immunomodulatory Effects
Benzimidazole derivatives are also investigated for their anti-inflammatory and immunomodulatory effects. The compound “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-butoxybenzamide” could potentially be used to design new drugs that modulate immune responses and reduce inflammation, contributing to treatments for autoimmune diseases and allergies .
Pharmacological Blocking of Quorum Sensing
In the field of microbiology, benzimidazole derivatives have been used to block quorum sensing in bacteria, which is a system of stimulus and response correlated to population density. This blocking can lead to a reduction in bacterial virulence, making the compound a candidate for developing new antimicrobial strategies .
Mécanisme D'action
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Mode of Action
It is known that imidazole derivatives can block certain biochemical signals, leading to reduced transcription of specific genes .
Biochemical Pathways
Imidazole derivatives have been shown to inhibit the proliferation of certain cell lines, suggesting that they may affect cell growth and division pathways .
Result of Action
Certain imidazole derivatives have been shown to inhibit the proliferation of specific cell lines .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-2-3-16-29-18-14-12-17(13-15-18)24(28)27-20-9-5-4-8-19(20)23-25-21-10-6-7-11-22(21)26-23/h4-15H,2-3,16H2,1H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVGZJPPTICOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-Methoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2976669.png)

![Ethyl 5-[(2-methyl-5-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2976673.png)

![benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2976675.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2976676.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2976677.png)
![[(2S)-1-propylpyrrolidin-2-yl]methanamine](/img/structure/B2976680.png)
![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B2976681.png)


![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2976686.png)

